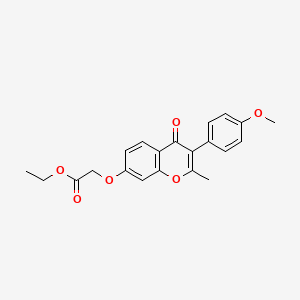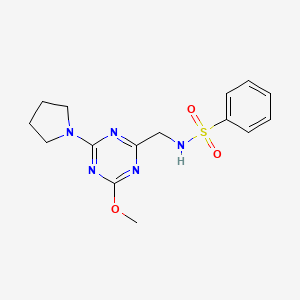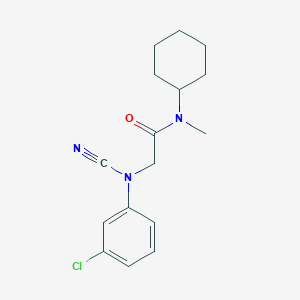
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCMA, and it has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research.
Mécanisme D'action
The mechanism of action of CCMA is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity levels. This interaction is thought to be responsible for the various physiological and biochemical effects observed with CCMA.
Biochemical and physiological effects:
CCMA has been found to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cell signaling pathways, and modulate the expression of certain genes. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using CCMA in lab experiments is its ability to selectively target certain proteins and enzymes, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using CCMA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving CCMA, including its use as a potential treatment for various types of cancer, as well as its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various research fields.
Conclusion:
In conclusion, CCMA is a valuable tool for scientific research, with various potential applications in the fields of biochemistry, cell biology, and cancer research. Its ability to selectively target certain proteins and enzymes makes it a valuable tool for investigating their role in various biological processes, and further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of CCMA involves the reaction of 3-chloroaniline with cyanogen bromide to form 2-(3-chloro-N-cyanoanilino)-N-methylacetamide, which is then reacted with cyclohexylamine to form the final product. This synthesis method has been optimized to produce high yields of CCMA, making it a viable option for large-scale production.
Applications De Recherche Scientifique
CCMA has been found to have various applications in scientific research, including its use as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a tool for investigating the role of certain proteins in cell signaling pathways and as a potential treatment for certain types of cancer.
Propriétés
IUPAC Name |
2-(3-chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-19(14-7-3-2-4-8-14)16(21)11-20(12-18)15-9-5-6-13(17)10-15/h5-6,9-10,14H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYBEKLOLPNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)
![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)
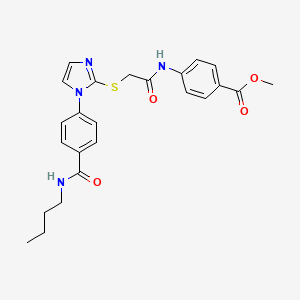
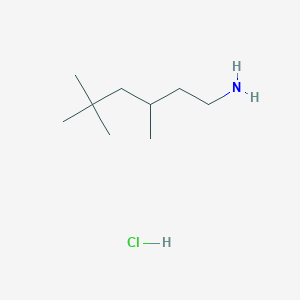
![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![Methyl 2-[(3-chlorophenyl)methylsulfanyl]-3-[(4,6-dimethylpyrimidin-2-yl)amino]-4-oxoquinazoline-7-carboxylate](/img/structure/B2573074.png)
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)

